molecular formula C26H18F2N2O2 B11516970 2-(4-fluoro-3-phenoxyphenyl)-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone CAS No. 361369-14-4

2-(4-fluoro-3-phenoxyphenyl)-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B11516970
CAS No.: 361369-14-4
M. Wt: 428.4 g/mol
InChI Key: AUXFUDUBMSYLMF-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-phenoxyphenyl)-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a fluorinated quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with two fluorophenyl groups and a phenoxyphenyl moiety. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The presence of fluorine atoms and aryl substituents in this compound likely enhances its metabolic stability and binding affinity to biological targets, such as kinases or cyclooxygenases (COX) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUORO-3-PHENOXYPHENYL)-3-(4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with isocyanates or amines.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Phenoxyphenyl Substitution: The phenoxyphenyl group can be incorporated through etherification reactions involving phenol derivatives and appropriate halogenated intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. This can involve binding to active sites, inhibiting enzyme function, or altering receptor signaling pathways.

Comparison with Similar Compounds

Quinazolinone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally similar analogs:

Halogen-Substituted Quinazolinones

Compound Name Substituents Key Properties/Activities Reference
Target Compound 4-Fluoro-3-phenoxyphenyl, 4-fluorophenyl Hypothesized kinase/COX inhibition; enhanced lipophilicity due to fluorine and aryl groups -
3-(4-Fluorophenyl)-2-methyl-4(3H)-quinazolinone Methyl, 4-fluorophenyl Simpler structure; potential baseline activity for SAR studies
2-(4-Chlorophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone 4-Chlorophenyl, phenyl Reduced metabolic stability (Cl vs. F); possible cytotoxicity
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone 4-Bromo-3-methylphenyl, thioxo group Bulkier bromine substituent; thioxo group may enhance enzyme binding

Key Observations :

  • Fluorine substituents (as in the target compound) improve metabolic stability and membrane permeability compared to chlorine or bromine .

Bioactive Quinazolinones with Heterocyclic Moieties

Compound Name Structure Activity Reference
R59949 (DGK inhibitor) 3-[2-(4-[Bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2-thioxo-4(1H)-quinazolinone Selective diacylglycerol kinase (DGK) inhibition; anticancer potential
3-(1-Hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one Hydroxypropan-2-yl, methylthio EGFR inhibition; anticancer activity against multiple cell lines (MCF-7, HepG-2)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole (Compound 5) Fluorophenyl, triazole, thiazole COX-1/COX-2 inhibition; moderate anti-inflammatory activity

Key Observations :

  • The thioxo group in R59949 enhances DGK binding affinity compared to the target compound’s carbonyl group .
  • Hybrid structures with thiazole or triazole moieties (e.g., ) show COX inhibition, suggesting the target compound may share similar pathways.

Key Observations :

  • The target compound’s synthesis may require specialized conditions due to its phenoxyphenyl substituent, whereas simpler derivatives are synthesized efficiently using catalysts like Fe3O4@GO .
  • Isostructural analogs (e.g., ) demonstrate that halogen substitutions (F vs. Cl) minimally affect crystal packing but alter electronic properties.

Research Findings and Implications

Anticancer Potential: Quinazolinones with fluorophenyl groups (e.g., ) show EGFR and tubulin polymerization inhibition. The target compound’s fluorine-rich structure may enhance similar mechanisms.

Enzyme Inhibition: Thioxo-containing analogs (e.g., R59949 ) exhibit DGK selectivity, suggesting that modifying the quinazolinone core (e.g., adding thiol groups) could optimize target engagement.

Structural Optimization: Bulkier substituents (e.g., phenoxyphenyl) may reduce solubility but improve target specificity. Comparative studies with methyl or chloro analogs highlight trade-offs between stability and activity.

Biological Activity

2-(4-fluoro-3-phenoxyphenyl)-3-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this quinazolinone derivative, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H15_{15}F2_{2}N1_{1}O1_{1}
  • Molecular Weight : 315.31 g/mol
  • CAS Number : 361369-14-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. The compound has shown promising results in inhibiting growth in breast cancer (MDA-MB-231) with IC50_{50} values ranging from 0.36 to 40.90 μM depending on structural modifications and the presence of substituents .

Antimicrobial Properties

Quinazolinones have been reported to exhibit antimicrobial properties against a range of bacterial strains. The mechanism often involves the inhibition of bacterial enzyme systems, which are crucial for their survival. The specific compound has not been extensively studied for antimicrobial activity, but related derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been explored for its ability to inhibit key enzymes involved in various metabolic pathways:

  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a critical role in glucose metabolism and is a target for diabetes treatment. Related quinazolinone derivatives have shown IC50_{50} values as low as 0.76 nM for DPP-IV inhibition, indicating potential as antidiabetic agents .
  • Cyclooxygenase (COX) : Compounds in this class have also been evaluated for COX inhibition, relevant in the context of inflammation and pain management.

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives often depends on their structural features:

  • Substituents : The presence of fluorine atoms and phenoxy groups enhances biological activity by improving binding affinity to target enzymes or receptors.
  • Hybridization : Molecular hybridization techniques have been employed to develop new compounds that combine different pharmacophores, leading to improved therapeutic profiles .

Study 1: Anticancer Efficacy

A study published in Tetrahedron Letters explored the synthesis and biological evaluation of quinazolinone-based hybrids. The synthesized compounds were tested against MDA-MB-231 cells, revealing significant cytotoxicity with some derivatives outperforming standard treatments .

Study 2: DPP-IV Inhibition

In another investigation, thiazole-linked quinazolinones were synthesized and evaluated for their DPP-IV inhibitory activity. The most potent compound exhibited an IC50_{50} value significantly lower than existing antidiabetic drugs, suggesting that modifications to the quinazolinone structure can yield highly effective therapeutic agents .

Properties

CAS No.

361369-14-4

Molecular Formula

C26H18F2N2O2

Molecular Weight

428.4 g/mol

IUPAC Name

2-(4-fluoro-3-phenoxyphenyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C26H18F2N2O2/c27-18-11-13-19(14-12-18)30-25(29-23-9-5-4-8-21(23)26(30)31)17-10-15-22(28)24(16-17)32-20-6-2-1-3-7-20/h1-16,25,29H

InChI Key

AUXFUDUBMSYLMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F)F

Origin of Product

United States

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